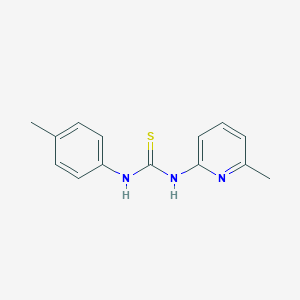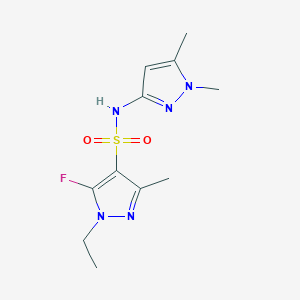
4-Bromo-N'-((5-fluorothiophen-2-yl)methylene)thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE typically involves multi-step reactions. One common method includes the condensation of 5-fluoro-2-thiophenecarboxaldehyde with 4-bromo-2-thiophenecarbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or hydrazine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
4-Bromo-1-fluoro-2-nitrobenzene: Another related compound with variations in the substitution pattern on the benzene ring.
Uniqueness
4-BROMO-N’~2~-[(5-FLUORO-2-THIENYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific combination of bromine, fluorine, and thiophene moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H6BrFN2OS2 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H6BrFN2OS2/c11-6-3-8(16-5-6)10(15)14-13-4-7-1-2-9(12)17-7/h1-5H,(H,14,15)/b13-4+ |
InChI Key |
GXVXUQZOBFMVJB-YIXHJXPBSA-N |
Isomeric SMILES |
C1=C(SC(=C1)F)/C=N/NC(=O)C2=CC(=CS2)Br |
Canonical SMILES |
C1=C(SC(=C1)F)C=NNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azepan-1-yl(3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10916059.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10916075.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(E)-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B10916087.png)
![1-Chloro-4-({[2-(methylsulfonyl)cyclohexyl]sulfonyl}methyl)benzene](/img/structure/B10916107.png)
![(2E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B10916111.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B10916116.png)
![5-{4-[(3-chlorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10916119.png)
![1-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10916126.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10916137.png)
![methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10916138.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10916145.png)

